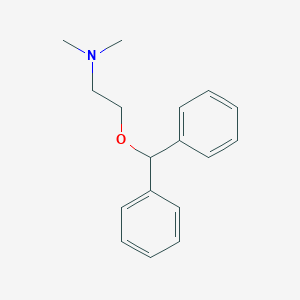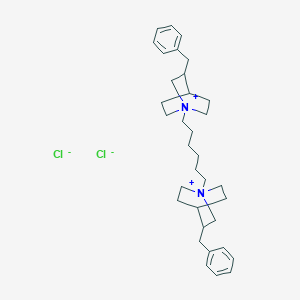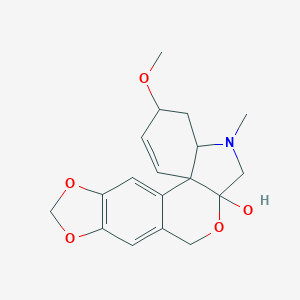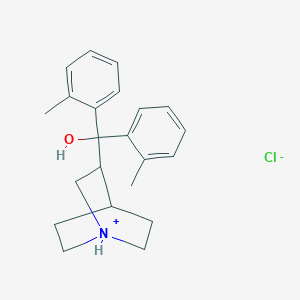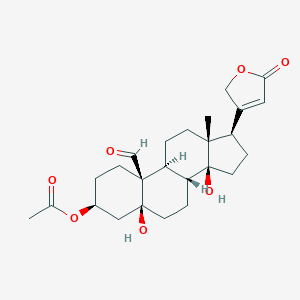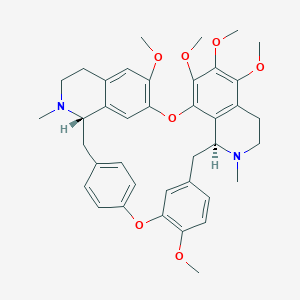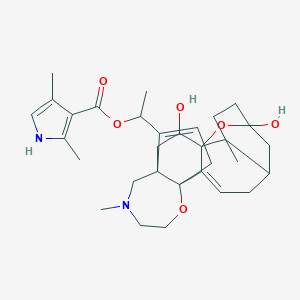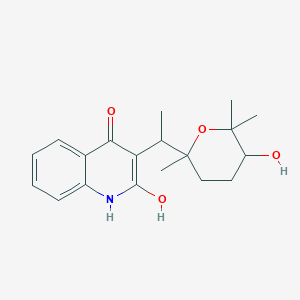![molecular formula C15H19NO4 B000091 [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate CAS No. 63911-32-0](/img/structure/B91.png)
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate, also known as AHBO, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. AHBO belongs to the class of compounds known as muscarinic acetylcholine receptor antagonists, which have been studied extensively for their ability to modulate the cholinergic system in the brain and peripheral nervous system.
Applications De Recherche Scientifique
Enantioselective Synthesis of Tropane Alkaloids
Mao et al. (2014) detail a novel and versatile method for the enantioselective synthesis of tropane alkaloids using [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate. This process involves silyl enol ether formation and lactam activation, leading to hydroxylated tropan-3-ones, which are significant in the synthesis of compounds like pervilleine C and dibenzoyloxytropane (Mao et al., 2014).
Nematicidal Activity of Derivatives
Xu et al. (2021) synthesized novel derivatives of 8-azabicyclo[3.2.1]octan-3-yl, which demonstrated significant nematicidal activity. These compounds were derived from 5-HT3 receptor antagonists and displayed lethal rates against pinewood nematodes (Xu et al., 2021).
Asymmetric Synthesis via Rhodium-Catalyzed Cycloaddition
Reddy and Davies (2007) reported a rhodium-catalyzed [4 + 3] cycloaddition method for the asymmetric synthesis of 8-azabicyclo[3.2.1]octa-2,6-dienes (tropanes). This method is significant for creating highly functionalized tropane structures, essential in various pharmacological applications (Reddy & Davies, 2007).
Synthesis of Novel Azabicyclo Derivatives for Nematicidal Activities
Li et al. (2020) explored the nematicidal activities of new azabicyclo derivatives containing a thiazole moiety. Their research showed that these compounds had significant mortality rates against pine-wood nematodes, showcasing the potential of 8-azabicyclo[3.2.1]octan-3-yl derivatives in agricultural applications (Li et al., 2020).
Stereochemical Analysis of Tropanes
The stereochemical properties of tropanes, including those derived from [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate, have been studied extensively, as illustrated by Zheng et al. (2004). These studies are crucial for understanding the molecular structures and potential applications of these compounds (Zheng et al., 2004).
Antiprotozoal Activities
Seebacher et al. (2005) and Faist et al. (2013) have conducted studies on the antiprotozoal activities of 8-azabicyclo[3.2.1]octan-3-yl derivatives. These compounds showed promise in treating diseases caused by protozoan parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum (Seebacher et al., 2005) (Faist et al., 2013).
Propriétés
Numéro CAS |
63911-32-0 |
|---|---|
Nom du produit |
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate |
Formule moléculaire |
C15H19NO4 |
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C15H19NO4/c1-19-14-6-9(2-5-13(14)17)15(18)20-12-7-10-3-4-11(8-12)16-10/h2,5-6,10-12,16-17H,3-4,7-8H2,1H3/t10-,11+,12? |
Clé InChI |
GWWGRYGNRKFSSX-FOSCPWQOSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3)O |
SMILES |
COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O |
Synonymes |
8-Azabicyclo[3,2,1]oct-3-yl 4-hydroxy-3-methoxybenzoate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



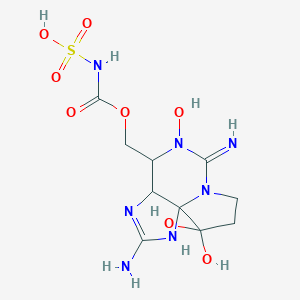
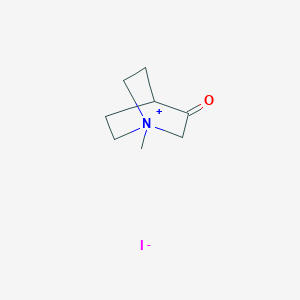
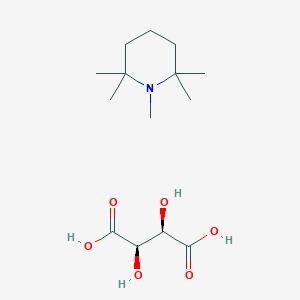
![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)
